4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester
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Overview
Description
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is an organic compound with the molecular formula C8H14ClFO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester typically involves the esterification of 4-chloro-4-fluoro-2-ethoxy-butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-4-fluoro-2-ethoxy-butanoic acid and ethanol.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: 4-Chloro-4-fluoro-2-ethoxy-butanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-fluoro-2-ethoxy-butanoic acid: The parent acid form of the ester.
4-Chloro-4-fluoro-2-methoxy-butanoic acid ethyl ester: A similar compound with a methoxy group instead of an ethoxy group.
4-Chloro-4-fluoro-2-ethoxy-butanoic acid methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group also provides distinct properties compared to other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 4-chloro-2-ethoxy-4-fluorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO3/c1-3-12-6(5-7(9)10)8(11)13-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGLZQFLJBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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